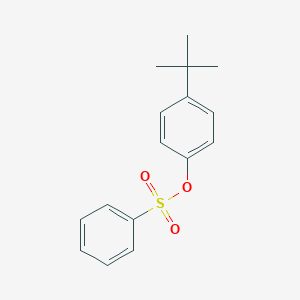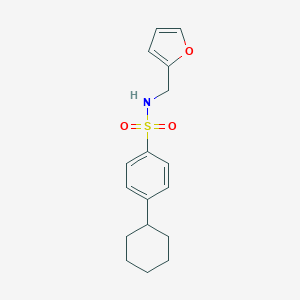
N-(5-chloro-2-methoxyphenyl)-4-methylpiperidine-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-2-methoxyphenyl)-4-methylpiperidine-1-sulfonamide, also known as JNJ-193, is a small molecule inhibitor that has been studied for its potential use in treating various diseases.
Mécanisme D'action
N-(5-chloro-2-methoxyphenyl)-4-methylpiperidine-1-sulfonamide works by inhibiting the activity of a protein called HSP90, which is involved in the folding and stabilization of other proteins. By inhibiting HSP90, N-(5-chloro-2-methoxyphenyl)-4-methylpiperidine-1-sulfonamide can disrupt the function of other proteins that are important for cell growth and survival, leading to the inhibition of cancer cell growth and the reduction of inflammation.
Biochemical and Physiological Effects:
N-(5-chloro-2-methoxyphenyl)-4-methylpiperidine-1-sulfonamide has been shown to have several biochemical and physiological effects. In cancer research, N-(5-chloro-2-methoxyphenyl)-4-methylpiperidine-1-sulfonamide has been shown to inhibit the activity of several proteins that are involved in cancer cell growth and survival, leading to the inhibition of cancer cell growth and the induction of apoptosis. In inflammation research, N-(5-chloro-2-methoxyphenyl)-4-methylpiperidine-1-sulfonamide has been shown to reduce the production of pro-inflammatory cytokines, leading to a reduction in inflammation. In neurodegenerative disease research, N-(5-chloro-2-methoxyphenyl)-4-methylpiperidine-1-sulfonamide has been shown to protect neurons from damage and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(5-chloro-2-methoxyphenyl)-4-methylpiperidine-1-sulfonamide in lab experiments is that it has been shown to be effective in inhibiting the growth of cancer cells and reducing inflammation. Another advantage is that it has been shown to have neuroprotective effects and improve cognitive function. However, one limitation of using N-(5-chloro-2-methoxyphenyl)-4-methylpiperidine-1-sulfonamide in lab experiments is that it may have off-target effects on other proteins, which could lead to unintended consequences.
Orientations Futures
There are several future directions for research on N-(5-chloro-2-methoxyphenyl)-4-methylpiperidine-1-sulfonamide. One direction is to study its potential use in combination with other cancer treatments, such as chemotherapy and radiation therapy. Another direction is to study its potential use in treating other inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further research could be done to better understand the mechanism of action of N-(5-chloro-2-methoxyphenyl)-4-methylpiperidine-1-sulfonamide and to identify any potential side effects or limitations of its use.
Méthodes De Synthèse
The synthesis of N-(5-chloro-2-methoxyphenyl)-4-methylpiperidine-1-sulfonamide involves several steps, including the reaction of 5-chloro-2-methoxyaniline with 4-methylpiperidine-1-carboxylic acid, followed by the addition of sulfuric acid and chlorosulfonic acid. The resulting compound is then treated with sodium hydroxide to form N-(5-chloro-2-methoxyphenyl)-4-methylpiperidine-1-sulfonamide.
Applications De Recherche Scientifique
N-(5-chloro-2-methoxyphenyl)-4-methylpiperidine-1-sulfonamide has been studied for its potential use in treating various diseases, including cancer, inflammation, and neurodegenerative diseases. In cancer research, N-(5-chloro-2-methoxyphenyl)-4-methylpiperidine-1-sulfonamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In inflammation research, N-(5-chloro-2-methoxyphenyl)-4-methylpiperidine-1-sulfonamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disease research, N-(5-chloro-2-methoxyphenyl)-4-methylpiperidine-1-sulfonamide has been shown to protect neurons from damage and improve cognitive function.
Propriétés
Nom du produit |
N-(5-chloro-2-methoxyphenyl)-4-methylpiperidine-1-sulfonamide |
|---|---|
Formule moléculaire |
C13H19ClN2O3S |
Poids moléculaire |
318.82 g/mol |
Nom IUPAC |
N-(5-chloro-2-methoxyphenyl)-4-methylpiperidine-1-sulfonamide |
InChI |
InChI=1S/C13H19ClN2O3S/c1-10-5-7-16(8-6-10)20(17,18)15-12-9-11(14)3-4-13(12)19-2/h3-4,9-10,15H,5-8H2,1-2H3 |
Clé InChI |
KWXQJUHCBAVROG-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)S(=O)(=O)NC2=C(C=CC(=C2)Cl)OC |
SMILES canonique |
CC1CCN(CC1)S(=O)(=O)NC2=C(C=CC(=C2)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4,5-Dimethyl-2-[(4-methyl-1-piperazinyl)sulfonyl]phenyl propyl ether](/img/structure/B261643.png)
![1-[(3-Isopropyl-4-methoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B261649.png)



![1-[(2-Furylmethyl)amino]-3-(2-isopropyl-5-methylphenoxy)-2-propanol](/img/structure/B261662.png)
![1-[(2-Furylmethyl)amino]-3-(3-methoxyphenoxy)-2-propanol](/img/structure/B261664.png)
![1-(2-Isopropyl-5-methylphenoxy)-3-[(tetrahydro-2-furanylmethyl)amino]-2-propanol](/img/structure/B261666.png)

![4-bromo-1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B261671.png)
![N-[2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]benzenesulfonamide](/img/structure/B261673.png)